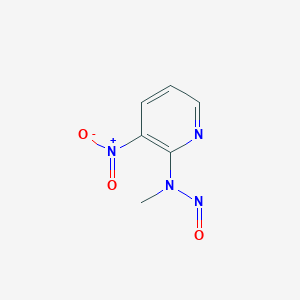![molecular formula C20H32ClO4P B14336907 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one CAS No. 105554-52-7](/img/structure/B14336907.png)
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is a complex organic compound with a unique structure that includes a benzodioxaphosphol ring and a chlorinated heptyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one typically involves multiple steps. One common method includes the reaction of a benzodioxaphosphol precursor with a chlorinated heptyl alcohol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis systems can be employed to increase yield and reduce production time. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution or amines in an organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of hydroxylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{1-[(1-Bromoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
- 2-{1-[(1-Iodoheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one
Uniqueness
2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one is unique due to its specific chlorinated heptyl chain, which imparts distinct chemical and biological properties. Compared to its bromo and iodo analogs, the chloro derivative may exhibit different reactivity and biological activity, making it valuable for specific applications.
Eigenschaften
CAS-Nummer |
105554-52-7 |
|---|---|
Molekularformel |
C20H32ClO4P |
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
2-[1-(1-chloroheptoxy)heptyl]-1,3,2λ5-benzodioxaphosphole 2-oxide |
InChI |
InChI=1S/C20H32ClO4P/c1-3-5-7-9-15-19(21)23-20(16-10-8-6-4-2)26(22)24-17-13-11-12-14-18(17)25-26/h11-14,19-20H,3-10,15-16H2,1-2H3 |
InChI-Schlüssel |
NQWUBTMKNVFMNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(OC(CCCCCC)Cl)P1(=O)OC2=CC=CC=C2O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


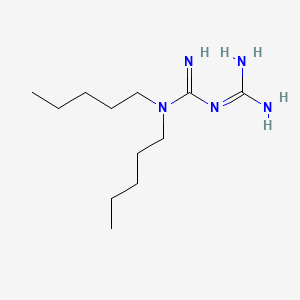
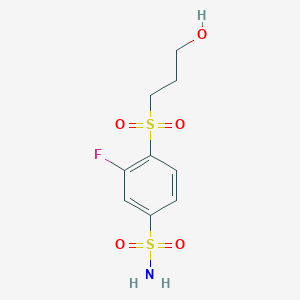

![2-[2-(2-Nitrophenyl)phenyl]acetamide](/img/structure/B14336835.png)
![1H-Inden-1-one, 2,3-dihydro-2-[(3-methoxyphenyl)methylene]-](/img/structure/B14336846.png)

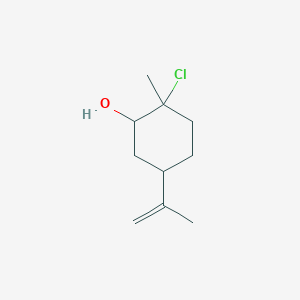
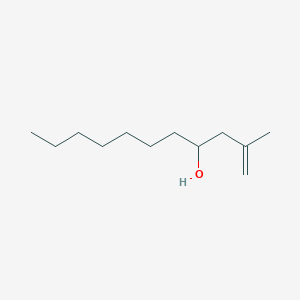
![N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]tetradecanamide](/img/structure/B14336870.png)
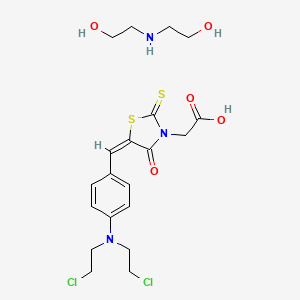
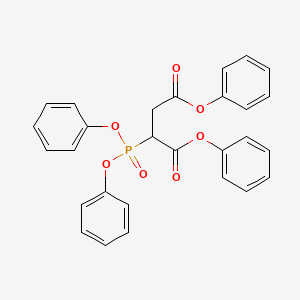

phosphaniumolate](/img/structure/B14336888.png)
